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Compound of Interest

Compound Name: FKBP12 PROTAC RC32

Cat. No.: B10821909

Introduction

PROteolysis TArgeting Chimeras (PROTACS) are a novel class of therapeutic molecules
designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal
system.[1] RC32 is a potent, cell-permeable PROTAC that induces the degradation of the
FK506-binding protein 12 (FKBP12).[2] This molecule is a heterobifunctional chimera
composed of Rapamycin, which binds to FKBP12, and Pomalidomide, a ligand that recruits the
Cereblon (CRBN) E3 ubiquitin ligase.[2][3] By inducing the proximity of FKBP12 to the E3
ligase, RC32 triggers the ubiquitination and subsequent degradation of FKBP12 by the
proteasome.[3][4] These application notes provide detailed dosage information and
experimental protocols for the use of RC32 in rat and primate models, serving as a guide for
researchers in pharmacology and drug development.

Mechanism of Action

RC32 operates by forming a ternary complex between the target protein (FKBP12) and the E3
ubiquitin ligase CRBN. This induced proximity facilitates the transfer of ubiquitin molecules from
the E3 ligase to FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by
the 26S proteasome, effectively reducing its cellular levels.[3]
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Caption: Mechanism of RC32-mediated FKBP12 degradation.
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Quantitative Data Summary: In Vivo Dosage

The following tables summarize the reported dosages of RC32 used in various animal models

for in vivo studies.

Administrat Dosing Key
ion Route Schedule Findings

Species Dosage Reference

High
degradation
Sprague- Intraperitonea  Twice a day efficiency of

20 mg/kg

: : (51061171
Dawley Rat [ (i.p.) for 1 day FKBP12 in

various

organs.

ble 2: RC3; o el

. Administrat Dosing Key
Species Dosage ) L Reference
ion Route Schedule Findings
Efficient
degradation
of FKBP12 in
Rhesus Intraperitonea  Twice a day ]
8 mg/kg ] heart, liver, [2]
Monkey [ (i.p.) for 3 days ]
kidney,
spleen, lung,

and stomach.

Table 3: RC32 Dosage in Other Animal Models (for
reference)
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Administrat

Dosing
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Species Dosage . T Reference
ion Route Schedule Findings
Global
degradation
Intraperitonea  Twice a day of FKBP12 in
Mouse 30 mg/kg ) [2][7]
[ (i.p.) for 1 day most organs
except the
brain.
) Significant
Twice a day )
Mouse 60 mg/kg Oral (p.o.) degradation [2][5]
for 1 day
of FKBP12.
Targeted
] Intracerebrov )
0.2mgin 2 ] Single FKBP12
Mouse entricular o ] [5]
pL ) injection degradation
(i.c.v.) . .
in the brain.
Efficient
] ] degradation
_ Intraperitonea  Twice a day ]
Bama Pig 8 mg/kg ) of FKBP12in  [2]
[ (i.p.) for 2 days

most organs

examined.

Experimental Protocols
Protocol 1: Preparation of RC32 Formulation for In Vivo

Administration

This protocol describes the preparation of a suspended solution of RC32 suitable for

intraperitoneal (i.p.) and oral (p.0.) administration in animal models.[2] It is recommended to

prepare the working solution fresh on the day of use.[2]

Materials:

e RC32 powder

o Dimethyl sulfoxide (DMSO)
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PEG300 (Polyethylene glycol 300)

Tween-80

Saline (0.9% NacCl)

Sterile microcentrifuge tubes and syringes
Procedure:
e Prepare Stock Solution:

o Prepare a 10 mg/mL stock solution of RC32 in DMSO. Ensure the powder is completely
dissolved. This stock solution can be stored at -20°C for future use.

e Prepare Working Solution (Example for 1 mg/mL):

o To prepare 1 mL of a 1 mg/mL working solution, begin by adding 400 pL of PEG300 to a
sterile microcentrifuge tube.

o Add 100 pL of the 10 mg/mL RC32 DMSO stock solution to the PEG300. Mix thoroughly
by vortexing until the solution is clear.

o Add 50 pL of Tween-80 to the mixture and vortex again to ensure it is evenly mixed.
o Add 450 pL of Saline to the tube to bring the final volume to 1 mL.

o Vortex the final suspension thoroughly before administration to ensure homogeneity.

Protocol 2: In Vivo Experimental Workflow for RC32
Administration

This protocol outlines a general workflow for conducting an in vivo study to assess the efficacy
of RC32 in degrading FKBP12 in rats or primates.
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Caption: General workflow for an in vivo PROTAC study.
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Procedure:

Animal Acclimatization:

o House animals in a controlled environment for at least one week prior to the experiment to
allow for acclimatization.

Grouping and Baseline:

o Randomly assign animals to a vehicle control group and one or more RC32 treatment
groups.

o If required, collect baseline blood or tissue samples.

Dosing Administration:
o Prepare the RC32 and vehicle formulations as described in Protocol 1.

o Administer the appropriate dose based on the animal model (see Tables 1 & 2) via the
chosen route (e.qg., intraperitoneal injection). Follow the specified dosing schedule.

Monitoring:

o Monitor the animals daily for any signs of toxicity, changes in behavior, or adverse effects.
Record body weights regularly.

Sample Collection:

o At the designated time point post-dosing, euthanize the animals according to approved
ethical protocols.

o Promptly collect tissues of interest (e.g., liver, kidney, heart, spleen). Snap-freeze tissues
in liquid nitrogen and store them at -80°C until analysis.

Protocol 3: Western Blot Analysis of FKBP12
Degradation
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This protocol is for quantifying the level of FKBP12 protein degradation in tissue samples
collected from the in vivo study.

Materials:

Tissue samples

o RIPA buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o SDS-PAGE gels

o Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
e Primary antibody (anti-FKBP12)

e Primary antibody for loading control (e.g., anti-GAPDH or anti-B-actin)
o HRP-conjugated secondary antibody

o Enhanced Chemiluminescence (ECL) substrate
Procedure:

e Protein Extraction:

o Homogenize the frozen tissue samples in ice-cold RIPA buffer containing protease and
phosphatase inhibitors.

o Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.
o Collect the supernatant containing the protein extracts.
e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA protein assay.
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e SDS-PAGE and Western Blot:

o Normalize all samples to the same protein concentration with lysis buffer and mix with
Laemmli sample buffer.

o Load equal amounts of protein (e.g., 20-30 pg) onto an SDS-PAGE gel and perform
electrophoresis.

o Transfer the separated proteins from the gel to a PVDF membrane.

e Immunoblotting:

[¢]

Block the membrane with blocking buffer for 1 hour at room temperature.

[e]

Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.

Wash the membrane three times with TBST.

o

[¢]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

[¢]

Wash the membrane again three times with TBST.
» Detection and Analysis:

o Apply ECL substrate to the membrane and visualize the protein bands using a
chemiluminescence imaging system.

o Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-
GAPDH) to ensure equal protein loading.

o Quantify the band intensities using densitometry software. Normalize the FKBP12 band
intensity to the corresponding loading control band intensity. Compare the normalized
values of the RC32-treated groups to the vehicle control group to determine the
percentage of protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for RC32 PROTAC in
Rat and Primate Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821909#rc32-protac-dosage-for-rat-and-primate-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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